Welcome to the BenchChem Online Store!
molecular formula C7H8BrN B181089 4-Bromobenzylamine CAS No. 3959-07-7

4-Bromobenzylamine

Cat. No. B181089
M. Wt: 186.05 g/mol
InChI Key: XRNVSPDQTPVECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06878705B2

Procedure details

4-Bromobenzylamine hydrochloride (500 mg) was dissolved in water (25 mL) and 1 M NaOH (2 mL) was added. The mixture was extracted with CH2Cl2 (3×30 mL) and the combined organic layers were concentrated in vacuo to a clear oil. The resulting 4-bromobenzylamine afforded 51 mg of the title compound as a white solid. Physical characteristics. 1H NMR (300 MHz, DMSO-d6) δ 10.54, 8.54, 7.54-7.51, 7.29-7.26, 6.85, 6.36, 6.25, 5.24, 4.68, 4.50, 3.90, 3.75-3.67, 2.77-2.65, 2.28; HRMS (ESI) m/z 514.0994 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1.[OH-].[Na+]>O>[Br:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[CH:5][CH:4]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
Cl.BrC1=CC=C(CN)C=C1
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CH2Cl2 (3×30 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic layers were concentrated in vacuo to a clear oil

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(CN)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 51 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.